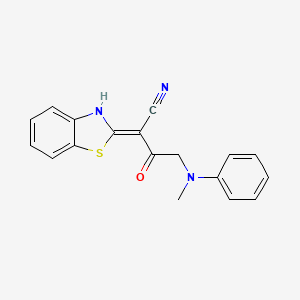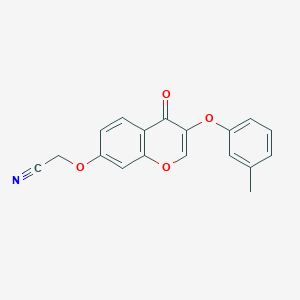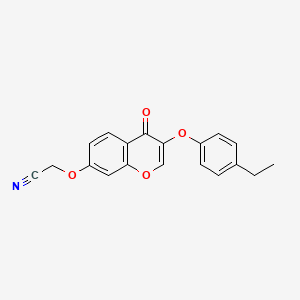![molecular formula C13H12ClNO3 B7746640 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride](/img/structure/B7746640.png)
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride is a chemical compound with a unique structure that includes both phenolic and pyridinium moieties
Métodos De Preparación
The synthesis of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride typically involves the reaction of 2,4-dihydroxyacetophenone with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The pyridinium moiety may interact with specific receptors, modulating biological pathways .
Comparación Con Compuestos Similares
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride can be compared with similar compounds such as:
- 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-10-4-5-11(12(16)8-10)13(17)9-14-6-2-1-3-7-14;/h1-8H,9H2,(H-,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDAIYHISYNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746597.png)

![2-[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746611.png)

![Ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746615.png)
![5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7746622.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B7746629.png)

![(E)-2-(benzenesulfonyl)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746651.png)
![(E)-2-(benzenesulfonyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746653.png)
